Z-Phg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

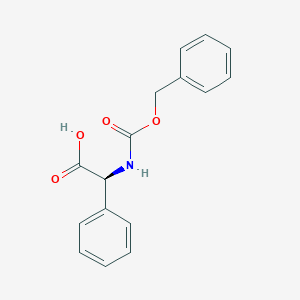

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJWBVOZVJJOS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356056 | |

| Record name | Z-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53990-33-3 | |

| Record name | Z-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-L-phenylglycine physical and chemical properties

An In-depth Technical Guide to Z-L-phenylglycine: Core Physical and Chemical Properties

Introduction

Z-L-phenylglycine, a derivative of the non-proteinogenic amino acid L-phenylglycine, is a crucial chiral building block in the fields of medicinal chemistry and pharmaceutical development. Its protected N-terminus, featuring a benzyloxycarbonyl (Z) group, makes it an ideal intermediate for peptide synthesis and the creation of complex molecules with specific biological activities.[1][2][3] This compound is frequently utilized in the development of enzyme inhibitors, therapeutic agents for oncology and neurology, and in the synthesis of fine chemicals.[1] Its stability and well-defined stereochemistry are invaluable for producing enantiomerically pure pharmaceuticals, which is critical for ensuring drug efficacy and safety.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of Z-L-phenylglycine, detailed experimental protocols for its analysis and synthesis, and visualizations of key chemical processes for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of Z-L-phenylglycine are summarized below. For context and comparison, properties of the parent compound, L-phenylglycine, are also provided.

Table 1: Physical and Chemical Properties of Z-L-phenylglycine

| Property | Value | Reference |

| Synonyms | Z-L-Phg-OH | |

| CAS Number | 53990-33-3 | |

| Molecular Formula | C₁₆H₁₅NO₄ | |

| Molecular Weight | 285.3 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 128-137 °C | |

| Purity | ≥ 99% (by HPLC) | |

| Optical Rotation | [α]D20 = +101 to +107º (c=1 in DMF) | |

| Storage Conditions | Store at 0-8 °C; Keep in a cool, dry place away from direct sunlight |

Table 2: Physical and Chemical Properties of L-phenylglycine (for reference)

| Property | Value | Reference |

| Synonyms | L-(+)-2-Phenylglycine, (S)-2-Amino-2-phenylacetic acid | |

| CAS Number | 2935-35-5 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Density | ~1.27 g/cm³ | |

| Solubility | Sparingly soluble in water; more soluble in acidic/basic solutions and some organic solvents (e.g., ethanol). Solubility is pH and temperature dependent. | |

| pKa | 1.83 (at 25 °C) | |

| Optical Rotation | [α]D20 = +155° (c=1 in 1 M HCl) |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of Z-L-phenylglycine and its parent compound.

Synthesis of Racemic Phenylglycine via Strecker Synthesis

Phenylglycine can be prepared from benzaldehyde through an amino cyanation reaction, commonly known as the Strecker synthesis.

Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add methanol, ammonium chloride, and an aqueous solution of sodium cyanide.

-

Addition of Benzaldehyde: Cool the mixture in an ice bath and slowly add benzaldehyde while maintaining the temperature. The reaction begins rapidly.

-

Reaction Progression: Continue stirring for approximately 2 hours. The mixture will become heterogeneous.

-

Extraction: Dilute the mixture with water and extract it with a nonpolar solvent like benzene to separate the product from the aqueous layer.

-

Acidification and Hydrolysis: Extract the aminonitrile from the organic layer using 6 N hydrochloric acid. The combined acid extracts are then refluxed for 2 hours to hydrolyze the nitrile to a carboxylic acid.

-

Purification: After hydrolysis, remove volatile substances by distillation under reduced pressure. Treat the solution with activated carbon (e.g., Norit) to remove resinous byproducts and filter.

-

Isolation: Neutralize the filtrate with ammonium hydroxide to precipitate the dl-phenylglycine. The crude product can be collected by suction filtration and washed with ethanol and ether.

-

Recrystallization: For further purification, dissolve the product in 1 N sodium hydroxide, add ethanol, filter, and then re-precipitate by adding 5 N hydrochloric acid while heating. Cool the mixture to obtain purified crystals.

Caption: Workflow for the Strecker synthesis of racemic phenylglycine.

Chiral Resolution of dl-Phenylglycine

To obtain the desired L-enantiomer, the racemic mixture must be resolved. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Methodology using d-camphorsulfonic acid:

-

Salt Formation: Dissolve racemic phenylglycine and d-camphorsulfonic acid in a specific molar ratio in water. Heat the mixture to achieve complete dissolution.

-

Crystallization: Stir the solution as it cools to room temperature. The double salt of L-phenylglycine and d-camphorsulfonic acid will preferentially crystallize. Allow it to stand for several hours to maximize yield.

-

Isolation: Collect the diastereomeric salt crystals by suction filtration and wash them.

-

Liberation of L-phenylglycine: The filtrate, which is enriched with the D-enantiomer, can be treated to recover D-phenylglycine. The collected crystals are treated with a base to neutralize the camphorsulfonic acid and precipitate the pure L-phenylglycine.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity and enantiomeric excess of phenylglycine derivatives.

Methodology:

-

Sample Preparation: Prepare a standard solution of Z-L-phenylglycine by dissolving a precise amount (e.g., 0.3 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/deionized water with 0.5% formic acid.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer, such as 20 mmol/L monosodium phosphate, in a 1:9 ratio.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength of 260 nm.

-

-

Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to determine the purity of the compound against a standard curve. For enantiomeric purity, a chiral stationary phase is required.

Caption: General workflow for HPLC analysis of phenylglycine derivatives.

Measurement of Optical Rotation

Optical rotation is a critical measure of enantiomeric purity.

Methodology:

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., c=1, meaning 1 g per 100 mL) in a specified solvent (e.g., Dimethylformamide (DMF) for Z-L-phenylglycine or 1 M HCl for L-phenylglycine).

-

Instrumentation: Use a polarimeter. The instrument consists of a light source (e.g., sodium D-line at 589 nm), a polarizer, a sample cell of a fixed path length, and an analyzer.

-

Measurement:

-

Calibrate the instrument with the pure solvent (blank).

-

Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the angle of rotation of the plane-polarized light as it passes through the sample.

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Key Applications

Z-L-phenylglycine is a versatile compound with significant applications in scientific research and development:

-

Pharmaceutical Development: It serves as a fundamental chiral precursor for synthesizing a variety of pharmaceuticals, including β-lactam antibiotics.

-

Peptide Synthesis: The Z-protecting group allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis, enabling the creation of complex peptides with specific therapeutic functions.

-

Biochemical Research: It is used in biochemical assays to study protein interactions and enzyme activities, contributing to advancements in biotechnology.

Logical Relationships of Phenylglycine Forms

The relationship between the racemic mixture, its constituent enantiomers, and the protected form is fundamental to its application in chiral synthesis.

Caption: Logical flow from racemic phenylglycine to the protected L-form.

References

Solubility Profile of Z-Phg-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Z-Phg-OH (N-carbobenzyloxy-D-phenylglycine) in a range of common organic solvents. The data presented here is critical for professionals in drug development and chemical research, aiding in solvent selection for synthesis, purification, and formulation.

Core Data Presentation: Solubility of this compound

The following table summarizes the mole fraction solubility (x₁) of this compound in eleven different organic solvents at various temperatures, as determined by the static gravimetric method.[1] This data is essential for understanding the thermodynamic behavior of this compound in these solvent systems.

| Temperature (K) | Methanol | Ethanol | Isopropyl Alcohol | n-Propyl Alcohol |

| 283.15 | 0.0883 | 0.0645 | 0.0573 | 0.0531 |

| 288.15 | 0.1007 | 0.0738 | 0.0658 | 0.0612 |

| 293.15 | 0.1145 | 0.0843 | 0.0754 | 0.0702 |

| 298.15 | 0.1301 | 0.0961 | 0.0862 | 0.0803 |

| 303.15 | 0.1475 | 0.1095 | 0.0983 | 0.0917 |

| 308.15 | 0.1671 | 0.1246 | 0.1119 | 0.1044 |

| 313.15 | 0.1891 | 0.1417 | 0.1272 | 0.1186 |

| 318.15 | 0.2138 | 0.1611 | 0.1445 | 0.1346 |

| 323.15 | 0.2416 | 0.1831 | 0.1641 | 0.1526 |

| Temperature (K) | Methyl Acetate | Ethyl Acetate | Acetone | Dichloromethane |

| 283.15 | 0.1021 | 0.0811 | 0.1253 | 0.0315 |

| 288.15 | 0.1163 | 0.0927 | 0.1428 | 0.0362 |

| 293.15 | 0.1322 | 0.1058 | 0.1623 | 0.0416 |

| 298.15 | 0.1499 | 0.1205 | 0.1841 | 0.0478 |

| 303.15 | 0.1700 | 0.1372 | 0.2086 | 0.0548 |

| 308.15 | 0.1925 | 0.1561 | 0.2361 | 0.0628 |

| 313.15 | 0.2179 | 0.1774 | 0.2671 | 0.0719 |

| 318.15 | 0.2464 | 0.2016 | 0.3021 | 0.0823 |

| 323.15 | 0.2786 | 0.2289 | 0.3416 | 0.0941 |

| Temperature (K) | Acetonitrile | Butanone | Water |

| 283.15 | 0.0421 | 0.0958 | 0.00016 |

| 288.15 | 0.0483 | 0.1093 | 0.00019 |

| 293.15 | 0.0554 | 0.1246 | 0.00023 |

| 298.15 | 0.0634 | 0.1420 | 0.00028 |

| 303.15 | 0.0725 | 0.1617 | 0.00034 |

| 308.15 | 0.0829 | 0.1841 | 0.00041 |

| 313.15 | 0.0947 | 0.2096 | 0.00049 |

| 318.15 | 0.1082 | 0.2386 | 0.00058 |

| 323.15 | 0.1236 | 0.2716 | 0.00069 |

Experimental Protocols

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method, which was employed to generate the data above.[1] This protocol is a foundational technique in pharmaceutical and chemical research.

I. Materials and Apparatus

-

Solute: this compound (purity ≥ 99.0%)

-

Solvents: Organic solvents of analytical grade or higher purity.

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

II. Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

The vials are placed in a thermostatic shaker and agitated at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

To completely separate the solid from the liquid phase, the suspension is then centrifuged.

-

-

Sample Collection and Analysis:

-

A sample of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

The collected sample is immediately filtered through a chemically inert syringe filter into a pre-weighed container or volumetric flask to remove any remaining solid particles.

-

The weight of the collected filtrate is determined.

-

-

Quantification:

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[1]

-

-

Data Reporting:

-

The solubility is calculated and reported in terms of mole fraction, or other units such as mg/mL or g/L, at the specified temperature.

-

Visualizations

The following diagrams illustrate the key workflows and concepts related to solubility determination.

Caption: A generalized workflow for determining equilibrium solubility.

Caption: Interplay of factors governing the solubility of this compound.

References

Spectroscopic Data Analysis of Z-L-Phenylglycine (Z-Phg-OH): A Technical Overview

Introduction

Z-L-phenylglycine (Z-Phg-OH), a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and pharmaceuticals, possesses a well-defined molecular structure amenable to thorough spectroscopic characterization. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not universally available in public databases, this document presents predicted data based on its chemical structure and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the compound's functional groups and comparison with data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~5.5 | Doublet | 1H | α-proton (-CH-) |

| ~5.1 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~Variable | Singlet (broad) | 1H | Amide proton (-NH-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~155-160 | Carbonyl carbon (urethane) |

| ~135-140 | Aromatic carbons (quaternary) |

| ~125-130 | Aromatic carbons (-CH) |

| ~65-70 | Benzylic carbon (-CH₂-) |

| ~55-60 | α-carbon (-CH-) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Amide I) |

| ~1530 | Medium | N-H bend (Amide II) |

| 1600-1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 285 | [M]⁺, Molecular ion |

| 240 | [M - COOH]⁺ |

| 196 | [M - C₇H₇O]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-15 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor series).

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Quadrupole Time-of-Flight (Q-TOF) instrument.

-

Parameters (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for stable spray.

-

Drying Gas (N₂): Temperature set to 200-300 °C.

-

Mass Range: m/z 50-500.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide on the Thermal Stability of N-benzyloxycarbonyl-L-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of N-benzyloxycarbonyl-L-phenylglycine, a crucial parameter for its handling, storage, and application in pharmaceutical development and peptide synthesis. This document details the thermal properties, including melting point and expected decomposition behavior based on studies of closely related compounds. It also outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and provides a schematic for its synthesis.

Core Concepts: Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or intermediate like N-benzyloxycarbonyl-L-phenylglycine is a critical quality attribute. It influences shelf-life, formulation strategies, and manufacturing processes. Understanding the temperatures at which melting and decomposition occur is essential to prevent degradation and ensure the safety and efficacy of the final product.

Physicochemical Properties

Table 1: Physicochemical and Thermal Properties of N-benzyloxycarbonyl-phenylglycine

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₄ | N/A |

| Molecular Weight | 285.29 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Melting Point (D-enantiomer) | 127-128 °C | [1] |

Thermal Decomposition Analysis

Direct thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for N-benzyloxycarbonyl-L-phenylglycine is not extensively published. However, the thermal behavior of the closely related N-benzyloxycarbonylglycinato ligand has been studied in the context of its metal complexes.[2] This provides valuable insight into the expected decomposition pathway of N-benzyloxycarbonyl-L-phenylglycine.

The thermal decomposition of N-benzyloxycarbonyl protected amino acids typically proceeds in multiple stages. The initial decomposition often involves the loss of the benzyloxycarbonyl group, followed by the degradation of the amino acid backbone at higher temperatures.

Expected Decomposition Profile: Based on the study of N-benzyloxycarbonylglycinato complexes, the decomposition is a multi-step process.[2] For N-benzyloxycarbonyl-L-phenylglycine, a similar pattern is anticipated:

-

Initial Decomposition: Loss of the benzyloxycarbonyl group.

-

Secondary Decomposition: Degradation of the phenylglycine moiety.

The final residue and the specific gaseous byproducts would be dependent on the experimental conditions, particularly the atmosphere (inert or oxidative).

Experimental Protocols

To determine the precise thermal stability of N-benzyloxycarbonyl-L-phenylglycine, the following experimental protocols for TGA and DSC are recommended. These are based on established methods for the analysis of amino acids and related organic compounds.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of N-benzyloxycarbonyl-L-phenylglycine into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify other thermal events such as decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of N-benzyloxycarbonyl-L-phenylglycine into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature above its expected melting point but below significant decomposition (e.g., 200 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Synthesis of N-benzyloxycarbonyl-L-phenylglycine

The standard procedure for the N-protection of an amino acid is the Schotten-Baumann reaction. This involves the reaction of the amino acid with benzyl chloroformate in an alkaline aqueous solution.

General Synthesis Workflow

Caption: Synthetic workflow for N-benzyloxycarbonyl-L-phenylglycine.

Experimental Protocol for Synthesis

This protocol is a general procedure and may require optimization.

-

Dissolution: Dissolve L-phenylglycine in a 1M aqueous solution of sodium hydroxide at 0-5 °C with stirring.

-

Reaction: Slowly and simultaneously add benzyl chloroformate and a 2M aqueous solution of sodium hydroxide to the reaction mixture, maintaining the pH between 9 and 10 and the temperature below 5 °C.

-

Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a suitable acid (e.g., 2M HCl).

-

Isolation: The N-benzyloxycarbonyl-L-phenylglycine will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

This technical guide has summarized the available information on the thermal stability of N-benzyloxycarbonyl-L-phenylglycine and provided detailed experimental protocols for its determination. While specific TGA and DSC data for this compound are not widely published, the provided melting point of its enantiomer and the decomposition behavior of a closely related compound offer a strong basis for its thermal characterization. The outlined protocols for TGA, DSC, and synthesis provide a robust framework for researchers and drug development professionals working with this important molecule. Accurate determination of its thermal properties is paramount for ensuring its quality, stability, and performance in its intended applications.

References

- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Racemization tendency of phenylglycine derivatives in synthesis

An In-Depth Technical Guide on the Racemization Tendency of Phenylglycine Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylglycine (Phg) and its derivatives are crucial non-proteinogenic amino acids in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimicrobial and antiviral peptides.[1] However, their synthesis, particularly within peptide chains, is complicated by a significant tendency towards racemization. This phenomenon arises from the increased acidity of the benzylic alpha-proton, which is stabilized by the adjacent aromatic ring.[2][3] The loss of stereochemical integrity during synthesis can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity and safety profile of the final product.[4] This guide provides a comprehensive technical overview of the mechanisms behind phenylglycine racemization, the key factors that influence its rate, and robust strategies to mitigate this challenge, ensuring the synthesis of enantiomerically pure phenylglycine-containing molecules.

Mechanisms of Racemization

The heightened susceptibility of phenylglycine to racemization compared to other amino acids like alanine or even phenylalanine is attributed to the stability of the planar carbanion intermediate formed upon deprotonation of the α-carbon. The negative charge can be delocalized into the adjacent phenyl ring, lowering the energy barrier for its formation. Two primary mechanisms are responsible for this loss of stereochemistry during synthesis.

Direct Enolization/Carbanion Formation

Under basic conditions, a base can directly abstract the acidic proton from the α-carbon. This process generates a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both L and D enantiomers. This pathway is particularly relevant during steps involving strong bases, such as the Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of racemization via direct α-proton abstraction.

Oxazolone (Azlactone) Formation

During peptide bond formation, the carboxylic acid of the N-protected phenylglycine is activated by a coupling reagent. This activated intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and rapidly abstracted by even weak bases, leading to a planar, aromatic oxazole anion. Reprotonation of this intermediate is non-stereoselective, resulting in a racemic oxazolone which then reacts with the amine component to yield a racemic peptide product. This is the predominant racemization pathway during the coupling step of peptide synthesis.

Caption: Racemization pathway through an oxazolone intermediate.

Factors Influencing Racemization in Synthesis

The extent of phenylglycine racemization is highly dependent on the specific reaction conditions. Careful selection of reagents and parameters is critical to preserving stereochemical integrity.

Base Selection

The choice of base is paramount, as it is directly involved in proton abstraction.

-

Strength and Steric Hindrance: Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and to a lesser extent piperidine (used for Fmoc removal) can cause significant racemization, especially with prolonged exposure. In coupling reactions, sterically hindered and weaker bases are preferred. N,N-diisopropylethylamine (DIPEA, pKa ~10.1) is a common cause of racemization. In contrast, more sterically hindered bases like 2,4,6-collidine (TMP, pKa ~7.43) or weaker bases like N-methylmorpholine (NMM, pKa ~7.38) significantly reduce epimerization.

Coupling Reagents

The coupling reagent determines the nature and lifetime of the activated intermediate, thereby influencing the rate of oxazolone formation.

-

Uronium/Aminium vs. Phosphonium Reagents: Uronium/aminium reagents like HATU, HBTU, and HCTU are highly efficient but can promote racemization, particularly when paired with strong bases like DIPEA. Third-generation uronium reagents like COMU have shown better performance in suppressing racemization. Phosphonium-based reagents, such as DEPBT, are known for their remarkable resistance to racemization and are an excellent choice for coupling sensitive residues like phenylglycine.

-

Carbodiimides: Reagents like DCC and DIC require additives such as HOBt, HOAt, or OxymaPure to suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.

Temperature and Reaction Time

Elevated temperatures accelerate the rates of both proton abstraction and oxazolone formation, increasing the risk of racemization. Similarly, prolonged activation or coupling times provide more opportunity for epimerization to occur. Microwave-assisted SPPS, which often involves higher temperatures, requires careful optimization to limit racemization of phenylglycine residues.

Electronic Effects of Ring Substituents

The electronic nature of substituents on the phenyl ring can modulate the acidity of the α-proton.

-

Electron-withdrawing groups (e.g., nitro groups) increase the acidity of the α-proton, thereby accelerating the rate of racemization.

-

Electron-donating groups (e.g., a 4-hydroxy group) can decrease the acidity through a positive mesomeric effect (+M), thus decelerating the racemization rate.

Quantitative Data on Phenylglycine Racemization

Systematic studies have quantified the impact of different reagent combinations on the stereochemical purity of phenylglycine-containing peptides. The data below is derived from the synthesis of model dipeptides on solid phase, demonstrating the critical role of the coupling reagent and base.

Table 1: Influence of Base on Racemization of Phg during Coupling (Model Peptides: Bz-(L)-Phe-(L)-Phg-NH₂ and Bz-(L)-Arg-(L)-Phg-NH₂; Activator: HATU; Fmoc Deprotection: 10% Piperidine in DMF)

| Base (4 equiv) | pKa | Correct Diastereomer (%) - Peptide A | Correct Diastereomer (%) - Peptide B |

| DIPEA | 10.1 | 78 | 78 |

| NMM | 7.38 | 83 | 82 |

| TMP | 7.43 | 93 | 93 |

| Data sourced from Liang et al., 2017. |

Table 2: Influence of Coupling Reagent on Racemization of Phg (Model Peptides: Bz-(L)-Phe-(L)-Phg-NH₂ and Bz-(L)-Arg-(L)-Phg-NH₂; Base: DIPEA; Fmoc Deprotection: 10% Piperidine in DMF)

| Activator (3 equiv) | Correct Diastereomer (%) - Peptide A | Correct Diastereomer (%) - Peptide B |

| PyBOP | 76 | 77 |

| HBTU | 77 | 78 |

| HATU | 78 | 78 |

| DEPBT | 85 | 86 |

| COMU | 92 | 92 |

| Data sourced from Liang et al., 2017. |

Table 3: Optimized Conditions for Epimerization-Free Synthesis (Model Peptide: Bz-(L)-Arg-(L)-Phg-NH₂)

| Activator (3 equiv) | Base (4 equiv) | Correct Diastereomer (%) |

| COMU | TMP | >98 |

| COMU | DMP | >98 |

| DEPBT | TMP | 100 |

| DEPBT | DMP | 100 |

| Data sourced from Liang et al., 2017. |

Recommended Experimental Protocols

Protocol for Minimizing Racemization during SPPS Coupling

This protocol is recommended for incorporating a phenylglycine residue into a peptide sequence using Fmoc-based solid-phase synthesis.

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phg-OH (3 equivalents) and the chosen coupling reagent (e.g., DEPBT or COMU, 3 equivalents) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Immediately add the sterically hindered base (e.g., TMP or DMP, 4 equivalents).

-

Reaction Monitoring: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Avoid unnecessarily long reaction times.

-

Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove all excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Minimize exposure time; two treatments of 5-7 minutes each are typically sufficient.

Protocol for Assessing Racemization via RP-HPLC

This workflow outlines the procedure to determine the diastereomeric ratio of a synthesized phenylglycine-containing peptide.

-

Peptide Cleavage: Cleave the synthesized peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide under vacuum.

-

Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent system (e.g., Water/Acetonitrile with 0.1% TFA).

-

HPLC Analysis:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Run a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% Acetonitrile over 30 minutes.

-

The L-Phg and D-Phg containing diastereomers will typically resolve into two separate peaks.

-

Integrate the peak areas to determine the ratio of the desired diastereomer to the epimerized product.

-

Caption: Experimental workflow for assessing peptide epimerization.

Strategic Framework for Suppressing Racemization

To ensure the synthesis of stereochemically pure phenylglycine derivatives, a logical approach to selecting reaction conditions is essential. The following decision-making framework can guide researchers toward optimal outcomes.

Caption: Decision framework for minimizing Phg racemization.

Conclusion

The racemization of phenylglycine derivatives is a significant but manageable challenge in synthetic chemistry. The phenomenon is primarily driven by the formation of a resonance-stabilized carbanion at the α-position, a process facilitated by basic conditions and specific coupling reagents that promote oxazolone intermediates. As demonstrated by quantitative data, the critical step inducing racemization is the base-catalyzed coupling of the protected phenylglycine. By implementing a rational strategy that includes the use of phosphonium (DEPBT) or advanced uronium (COMU) coupling reagents in combination with sterically hindered, weak bases such as TMP or DMP, racemization can be reduced to negligible levels. Adherence to optimized protocols and careful control over reaction temperature and time are essential for preserving the stereochemical integrity of these valuable building blocks, thereby ensuring the efficacy and safety of the final pharmaceutical products.

References

An In-depth Technical Guide to the Z-Group (Cbz) Protection of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, particularly in the realm of peptide chemistry. Its stability under various conditions, coupled with its selective removal, has made it an indispensable tool for chemists for decades. This technical guide provides a comprehensive overview of the mechanism of Z-group protection, detailed experimental protocols, and quantitative data to aid in its effective application.

Core Mechanism of Cbz Protection

The primary function of the Cbz group is to temporarily render the highly nucleophilic amino group of an amino acid unreactive to prevent unwanted side reactions during subsequent synthetic steps, such as peptide bond formation. This is achieved by converting the amine into a carbamate, which significantly diminishes its nucleophilicity.[1]

The introduction of the Cbz group is typically accomplished by the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] The lone pair of the amino group nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent loss of the chloride leaving group and deprotonation by a base yields the N-Cbz protected amino acid.

Quantitative Data on Cbz Protection

The efficiency of Cbz protection is influenced by the choice of reagents, solvent, and reaction conditions. Below is a summary of typical yields obtained under various protocols.

| Amino Acid/Amine | Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Glycine | Benzyl Chloroformate | NaOH | Water | 30 min (addition) + 10 min | 0 °C to RT | ~92% | [3] |

| General Amines | Benzyl Chloroformate | NaHCO₃ | THF/Water | 20 h | 0 °C | 90% | [2] |

| Various Amines | Benzyl Chloroformate | - | PEG-400 | Varies | Room Temp. | High | [4] |

| Various Amines | Benzyl Chloroformate | - | Water | 2-10 min (aliphatic) | Room Temp. | High |

Experimental Protocols for Cbz Protection

This protocol describes the protection of the amino acid glycine using benzyl chloroformate and sodium hydroxide.

Materials:

-

Glycine (0.1 mol)

-

2 M Sodium Hydroxide (50 mL)

-

Benzyl Chloroformate (1.2 eq)

-

4 M Sodium Hydroxide (25 mL)

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Dissolve glycine in 2 M aqueous sodium hydroxide and cool the solution in an ice bath.

-

Simultaneously add benzyl chloroformate and 4 M aqueous sodium hydroxide dropwise to the glycine solution at 0°C over 30 minutes.

-

Stir the mixture for an additional 10 minutes, then allow it to warm to room temperature.

-

Extract the aqueous solution twice with diethyl ether to remove impurities.

-

Acidify the aqueous layer to pH 1 with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with a small amount of cold water, and dry to yield N-benzyloxycarbonyl-glycine.

Caption: Workflow for the Cbz protection of glycine.

Mechanism of Cbz Deprotection

The removal of the Cbz group, or deprotection, is a critical step to liberate the free amine for subsequent reactions. The most common methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) to cleave the benzylic C-O bond. The reaction produces the free amine, toluene, and carbon dioxide.

-

Acidic Cleavage: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Cbz group. This method proceeds via protonation of the carbamate followed by an SN2 attack by the bromide ion on the benzylic carbon.

Quantitative Data on Cbz Deprotection

The choice of deprotection method depends on the presence of other functional groups in the molecule. The following table provides a comparison of different deprotection methods.

| Deprotection Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Methanol | 2-16 h | Room Temp. | High | |

| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | Methanol or DMF | 2 h | Room Temp. | 88-89% | |

| Acidic Cleavage | 33% HBr/AcOH | Acetic Acid | 20 min | Room Temp. | - | |

| Lewis Acid Cleavage | AlCl₃ | HFIP | Varies | Room Temp. | High |

Experimental Protocols for Cbz Deprotection

This protocol describes a general procedure for the removal of the Cbz group using catalytic hydrogenolysis.

Materials:

-

N-Cbz-protected amino acid or peptide

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (e.g., balloon or hydrogenator)

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite

Procedure:

-

Dissolve the N-Cbz-protected compound in methanol or ethanol in a suitable hydrogenation flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Purge the flask with an inert gas, then introduce hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

This protocol details the acidic cleavage of the Cbz group.

Materials:

-

N-Cbz-protected peptide

-

33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the resulting mixture at room temperature for 20 minutes.

-

Add diethyl ether to the reaction mixture to precipitate the amine salt.

-

Isolate the precipitate by filtration or decantation and wash with diethyl ether.

Orthogonality and Selectivity

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal. This allows for the selective deprotection of one group in the presence of the others, a crucial strategy in complex multi-step syntheses. For instance, a Cbz group can be selectively removed by hydrogenolysis while a Boc group on the same molecule remains intact.

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

References

The Influence of Z-Phenylglycine-OH Stereochemistry on Peptide Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. Phenylglycine (Phg), an amino acid with a phenyl group directly attached to the α-carbon, is of particular interest due to the significant steric hindrance it imposes, thereby influencing the local and global conformation of peptides. The stereochemistry at the α-carbon of phenylglycine, whether in the L- or D-configuration, further dictates the three-dimensional arrangement of the peptide backbone. This technical guide provides an in-depth analysis of the stereochemistry of N-benzyloxycarbonyl-protected phenylglycine (Z-Phg-OH) and its profound impact on peptide structure, supported by experimental methodologies and data.

The benzyloxycarbonyl (Z) protecting group is frequently employed in solution-phase peptide synthesis and has its own influence on the conformational preferences of the adjacent amino acid residue. Understanding the interplay between the Z-group and the inherent stereochemistry of the phenylglycine residue is crucial for the rational design of peptidomimetics with desired structural and functional attributes.

Stereochemistry of this compound and its Conformational Implications

Phenylglycine's structure, lacking a β-methylene group, results in a more restricted rotational freedom of the phenyl side chain compared to its proteinogenic counterpart, phenylalanine.[1] This inherent rigidity is a key factor in its utility for inducing specific secondary structures in peptides. Both L- and D-enantiomers of phenylglycine are found in natural products, indicating that nature utilizes this stereochemical diversity to achieve distinct biological functions.[1]

When incorporated into a peptide chain, the stereochemistry of the Phg residue significantly influences the accessible Ramachandran angles (φ and ψ), thereby directing the peptide's folding. While extensive comparative data for Z-L-Phg-OH versus Z-D-Phg-OH within the same peptide sequence is limited in publicly available literature, studies on related Cα,α-disubstituted glycines, such as diphenylglycine, have shown a preference for an extended conformation. It is plausible that both Z-L-Phg and Z-D-Phg would also favor extended backbone conformations to minimize steric clashes between the bulky phenyl group, the Z-protecting group, and the adjacent amino acid residues.

The introduction of a D-amino acid, such as D-phenylglycine, into a peptide sequence composed primarily of L-amino acids can induce localized changes in the backbone direction, often leading to the formation of β-turns or disrupting helical structures.[2] This principle is a cornerstone of peptidomimetic design aimed at enhancing proteolytic stability and modulating biological activity.

Impact on Peptide Structure: A Comparative Overview

The stereochemistry of the this compound residue is a critical determinant of the resulting peptide's secondary and tertiary structure. Below is a summary of the anticipated effects based on fundamental principles of peptide stereochemistry.

| Structural Parameter | Impact of Z-L-Phg-OH | Impact of Z-D-Phg-OH |

| Secondary Structure | Can stabilize β-sheet structures or act as a helix breaker in L-amino acid sequences. | Can induce β-turns or disrupt canonical secondary structures in L-amino acid sequences. |

| Overall Conformation | Contributes to a more linear or extended peptide backbone. | Introduces a "kink" or turn in the peptide backbone. |

| Proteolytic Stability | Offers some steric hindrance to proteases. | Significantly enhances resistance to enzymatic degradation by proteases that recognize L-amino acids. |

| Receptor Binding Affinity | The orientation of the phenyl side chain will differ from that of a D-Phg containing peptide, potentially leading to different binding interactions. | The altered side-chain topology can lead to enhanced or diminished binding affinity depending on the receptor's stereochemical requirements. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The synthesis of peptides containing phenylglycine requires careful selection of coupling reagents and conditions to minimize racemization, a known issue with this amino acid due to the acidity of the α-proton.

Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

-

Amino Acid Coupling:

-

Pre-activate a solution of the Fmoc-protected amino acid (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with N,N-diisopropylethylamine (DIEA) (6 eq.) for 5 minutes.

-

For the coupling of Z-L-Phg-OH or Z-D-Phg-OH, to minimize racemization, the use of coupling reagents like DEPBT or COMU in combination with a less basic amine such as collidine or N-methylmorpholine is recommended.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for Peptide Synthesis and Initial Characterization

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. 2D NMR experiments, such as TOCSY and NOESY, are essential for assigning proton resonances and identifying through-space proximities between protons, respectively.

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a concentration of 1-5 mM. Adjust the pH as needed.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and signal dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled proton spin systems within each amino acid residue. This allows for the assignment of backbone and side-chain protons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These NOEs provide crucial distance restraints for structure calculation. Key NOEs to identify include:

-

Sequential NOEs: Between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)).

-

Medium-range NOEs: Indicative of secondary structures (e.g., dαN(i, i+3) in helices, dαα(i, i+1) in turns).

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances using the TOCSY and NOESY spectra.

-

Structure Calculation: Use the NOE-derived distance restraints and any dihedral angle restraints obtained from coupling constants to calculate an ensemble of 3D structures using molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH).

Logical Workflow for NMR-Based Structural Analysis

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Protocol:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure:

-

α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band around 198 nm.

-

-

Deconvolution: Use deconvolution software to estimate the percentage of each secondary structure type.

Quantitative Data and Comparative Analysis

Table 1: Hypothetical NMR Chemical Shift Comparison for a Model Peptide (Ac-Ala-X-Ala-NH₂) where X is L-Phg or D-Phg

| Proton | Ac-Ala-L-Phg-Ala-NH₂ (ppm) | Ac-Ala-D-Phg-Ala-NH₂ (ppm) | Expected Difference |

| L-Phg Hα | 5.5 | 5.5 | Minimal |

| L-Phg HN | 8.2 | 8.2 | Minimal |

| Ala³ Hα | 4.3 | 4.6 | Significant upfield or downfield shift due to different orientation of the Phg phenyl ring. |

| Ala³ HN | 8.0 | 7.7 | Significant upfield or downfield shift. |

Note: These are hypothetical values. The actual chemical shifts would be highly dependent on the local conformation.

Table 2: Predicted Secondary Structure Content from CD Spectroscopy

| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Model Peptide with L-Phg | 5 | 40 | 55 |

| Model Peptide with D-Phg | < 5 | 25 (distorted) | 70 (with turns) |

Note: These are predicted values based on the known turn-inducing properties of D-amino acids in L-peptide sequences.

Table 3: Potential Impact on Thermodynamic Stability

| Peptide | Melting Temperature (Tm) | ΔG° unfolding (kcal/mol) |

| Peptide with L-Phg | Higher (if forming stable β-sheets) | More negative |

| Peptide with D-Phg | Lower (due to disruption of regular secondary structure) | Less negative |

Note: These are general predictions. The actual thermodynamic stability would depend on the specific interactions within the folded peptide.

Table 4: Inferred Impact on Binding Affinity

| Ligand (Peptide) | Receptor | Binding Affinity (Kd) |

| L-Phg containing peptide | Receptor A | Lower (if D-stereochemistry is preferred) |

| D-Phg containing peptide | Receptor A | Higher (if D-stereochemistry is optimal for binding) |

| L-Phg containing peptide | Receptor B | Higher (if L-stereochemistry is optimal for binding) |

| D-Phg containing peptide | Receptor B | Lower (if L-stereochemistry is preferred) |

Note: Binding affinity is highly specific to the receptor's binding pocket stereochemistry.

Signaling Pathways and Logical Relationships

The stereochemistry of a peptide can fundamentally alter its ability to interact with biological targets and modulate signaling pathways. For instance, a peptide designed to inhibit a protein-protein interaction will have its efficacy dictated by how well its three-dimensional structure complements the target protein's surface.

Logical Diagram of Stereochemistry's Influence on Biological Activity

Conclusion

The stereochemistry of this compound is a critical design element in peptide and peptidomimetic development. The choice between the L- and D-enantiomer profoundly influences the peptide's conformational landscape, proteolytic stability, and ultimately its biological activity. While direct comparative data for diastereomeric peptides containing this compound is sparse, the principles of peptide stereochemistry provide a strong framework for predicting its impact. Further systematic studies involving the synthesis and detailed structural and functional characterization of such diastereomeric pairs are warranted to fully elucidate the nuanced effects of phenylglycine stereochemistry and to guide the rational design of next-generation peptide therapeutics. Researchers and drug developers should carefully consider the stereochemical implications of incorporating phenylglycine to harness its full potential in modulating peptide structure and function.

References

The Enduring Legacy of the Z-Group: A Cornerstone of Peptide Chemistry

The benzyloxycarbonyl (Z or Cbz) protecting group, a foundational tool in the art of peptide synthesis, has played a pivotal role in the advancement of peptide chemistry for nearly a century. Its discovery in 1932 by Nobel laureate Max Bergmann and his colleague Leonidas Zervas marked a revolutionary step forward, enabling the controlled, stepwise assembly of amino acids into peptides. This in-depth guide explores the discovery, history, and enduring utility of the Z-protecting group, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

The introduction of the Z-group addressed a fundamental challenge in peptide synthesis: the need to temporarily block the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. The ideal protecting group needed to be easily introduced, stable during the coupling reaction, and removable under mild conditions that would not compromise the newly formed peptide bond or other sensitive functionalities within the peptide chain. The Z-group fulfilled these requirements, ushering in a new era of rational peptide design and synthesis.[1][2][3][4]

A Historical Perspective: The Bergmann-Zervas Breakthrough

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable task, often resulting in low yields and a mixture of undesirable byproducts. The existing methods for amino group protection were harsh and often led to racemization of the chiral amino acid centers. The genius of the Bergmann-Zervas synthesis lay in the clever design of the benzyloxycarbonyl group.[1] This group could be introduced by reacting an amino acid with benzyl chloroformate under basic conditions. More importantly, it could be selectively removed by catalytic hydrogenolysis, a remarkably mild method that involves bubbling hydrogen gas through a solution of the protected peptide in the presence of a palladium catalyst. This process liberates the free amino group, ready for the next coupling step, and generates toluene and carbon dioxide as benign byproducts. An alternative deprotection method involves the use of strong acids such as hydrogen bromide in acetic acid.

The Z-group quickly became the cornerstone of solution-phase peptide synthesis, the dominant methodology for decades. Its stability under a range of conditions allowed for the synthesis of increasingly complex peptides, culminating in Vincent du Vigneaud's landmark synthesis of the hormone oxytocin in 1953, a feat that earned him the Nobel Prize in Chemistry. While the advent of solid-phase peptide synthesis (SPPS) and the development of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) have provided powerful alternatives, the Z-group remains a valuable tool, particularly in solution-phase strategies and for the protection of side-chain functionalities.

Quantitative Data on Z-Group Application

The efficiency of both the introduction and removal of the Z-protecting group is a key factor in its utility. The following tables summarize quantitative data on reaction yields and times for these processes under various conditions.

Table 1: N-Protection of Amino Acids with Benzyl Chloroformate (Cbz-Cl)

| Amino Acid | Base/Solvent System | Reaction Time | Yield (%) | Reference |

| Glycine | 2 M NaOH(aq) | 30 min (addition) + 10 min | Not Specified | |

| Various | Na2CO3/NaHCO3(aq) | Not Specified | High | |

| Various | Water (room temp.) | 2 - 10 min | 98 - 99 | |

| Dipeptides | DIPEA/DCM | Overnight | 37 - 79 (two steps) |

Table 2: Deprotection of Z-Protected Amines and Peptides

| Substrate | Deprotection Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Z-protected amines | Catalytic Hydrogenolysis | Pd/C | Methanol | 12 h | High | |

| Z-protected amines | Microwave-assisted Hydrogenolysis | Pd/C | EtOAc | 5 min | 99 | |

| Z-Dipeptide | Catalytic Hydrogenolysis | Pd/C, H2 | Not Specified | < 2 h | 92 (two steps) | |

| Z-protected peptides | Transfer Hydrogenolysis | Pd/C, Ammonium Formate | Methanol or DMF | Not Specified | Quantitative | |

| N-Bn derivatives | Transfer Hydrogenolysis | Mg, Ammonium Formate | Ethylene Glycol (MW) | 2 - 3 min | 85 - 95 | |

| Cysteine-peptides | Catalytic Hydrogenolysis | Pd | Liquid Ammonia | Not Specified | High |

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting group strategies. The following sections provide protocols for the key experimental procedures involving the Z-group.

Protocol 1: N-Protection of an Amino Acid with Benzyl Chloroformate (Schotten-Baumann Conditions)

Objective: To introduce the benzyloxycarbonyl (Z) protecting group onto the α-amino group of an amino acid.

Materials:

-

Amino acid (e.g., Glycine, 1.0 eq)

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl, 1.2 eq)

-

4 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Hydrochloric acid (HCl) for acidification

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolve the amino acid (1.0 eq) in 2 M aqueous NaOH solution and cool the solution in an ice bath.

-

Simultaneously, add benzyl chloroformate (1.2 eq) and 4 M aqueous NaOH solution dropwise to the cooled amino acid solution over a period of 30 minutes while stirring vigorously. Maintain the temperature at 0°C.

-

After the addition is complete, continue stirring for an additional 10 minutes at 0°C, then allow the mixture to warm to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Carefully acidify the aqueous layer to pH 1 with HCl. This will protonate the carboxylate group of the Z-protected amino acid, causing it to precipitate out of the solution.

-

Collect the precipitate by filtration, wash it with a small amount of cold water, and dry it to obtain the N-Cbz-protected amino acid.

Protocol 2: Deprotection of a Z-Protected Peptide by Catalytic Hydrogenolysis

Objective: To remove the benzyloxycarbonyl (Z) protecting group from a peptide.

Materials:

-

Z-protected peptide

-

Palladium on activated carbon (Pd/C, 10% w/w)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) supply (e.g., from a balloon or a hydrogenator)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration aid (e.g., Celite)

-

Rotary evaporator

Procedure:

-

Dissolve the Z-protected peptide in methanol in a suitable reaction flask equipped with a magnetic stir bar.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 10-20% by weight relative to the substrate.

-

Purge the flask with an inert gas to remove air.

-

Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. If using a hydrogenator, follow the manufacturer's instructions.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically indicated by the disappearance of the starting material), purge the flask again with an inert gas to remove the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all the product is collected.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected peptide. Further purification may be necessary depending on the purity of the crude product.

Signaling Pathways and Experimental Workflows

The logical flow of peptide synthesis utilizing the Z-protecting group can be visualized through diagrams. The following DOT scripts generate diagrams illustrating the key processes.

Caption: Mechanism of Z-group protection of an amino acid.

Caption: Deprotection of a Z-protected peptide via catalytic hydrogenolysis.

Caption: Workflow for solution-phase peptide synthesis using the Z-protecting group.

Conclusion

The discovery of the benzyloxycarbonyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a systematic science, paving the way for the synthesis of complex and biologically important peptides. While newer methods have emerged, the Z-group's robustness, reliability, and the mild conditions for its removal ensure its continued relevance in the modern synthetic chemist's toolkit. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of the Z-group remains an invaluable asset in the ongoing quest to design and create novel peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. It offers advantages in scalability and purification of intermediates, making it a relevant technique for the production of shorter peptides and peptide fragments for convergent synthesis strategies. The use of N-benzyloxycarbonyl-L-phenylglycine (Z-Phg-OH) as a building block in peptide synthesis is of particular interest due to the unique structural constraints and potential biological activities conferred by the phenylglycine residue. Phenylglycine is a non-proteinogenic amino acid found in various natural products, including glycopeptide antibiotics like vancomycin and pristinamycin.[1]

A significant challenge in the incorporation of phenylglycine into peptide chains is its increased susceptibility to racemization at the α-carbon. This is attributed to the electron-withdrawing effect of the adjacent phenyl group, which enhances the acidity of the α-proton.[2] Therefore, the careful selection of coupling reagents and reaction conditions is paramount to maintain the stereochemical integrity of the peptide product.

These application notes provide detailed protocols for the solution-phase synthesis of a dipeptide using this compound, a comparison of common coupling reagents, and a procedure for the removal of the Z-protecting group. Additionally, the mechanism of action of vancomycin is presented as an example of a biological pathway involving peptides with structural features related to phenylglycine.

Data Presentation

The choice of coupling reagent and additives significantly impacts the yield, purity, and extent of racemization during the coupling of this compound. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Coupling Additives for the Synthesis of Z-Phg-Pro-NH₂

| Coupling Additive | Coupling Reagent | Product Yield (%) | Diastereomeric Excess (%) | Reference |

| Oxyma Pure® | DIPCDI | 95 | 98.6 | [3] |

| HOBt | DIPCDI | 85 | 97.4 | [3] |

| HOAt | DIPCDI | 92 | 98.8 | [3] |

This data highlights the effectiveness of Oxyma Pure® and HOAt in suppressing racemization and achieving high yields in the coupling of the sterically demanding and racemization-prone this compound.

Table 2: Performance of Various Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Additive | Typical Purity (%) | Key Features |

| HATU | None (contains HOAt moiety) | >90 | Highly efficient, fast reaction times, suitable for difficult couplings. |

| HCTU | None (contains 6-Cl-HOBt moiety) | >90 | Very fast and efficient, more economical alternative to HATU. |

| PyBOP | None (contains HOBt moiety) | 70-90 | Good for routine synthesis, but can be slower and result in lower purity for challenging sequences. |

| DCC/DIC | HOBt, Oxyma Pure® | Variable | Economical, but can lead to the formation of insoluble urea byproducts (DCC) and requires an additive to suppress racemization. |

This table provides a general comparison of commonly used coupling reagents. For this compound, reagents known for low racemization potential, such as those used in combination with HOAt or Oxyma Pure®, are recommended.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-L-Phg-Val-OMe

This protocol details the synthesis of the dipeptide Z-L-Phg-Val-OMe using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent and Oxyma Pure® as an additive to suppress racemization.

Materials:

-

Z-L-Phg-OH

-

H-Val-OMe·HCl (L-Valine methyl ester hydrochloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Oxyma Pure® (Ethyl cyanohydroxyiminoacetate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium carbonate (Na₂CO₃)

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas

-

Ice bath

Procedure:

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve H-Val-OMe·HCl (1.1 eq.) in DCM.

-

Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir at room temperature for 15 minutes.

-

-

Activation of the Carboxylic Acid Component:

-

In a separate three-necked round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, dissolve Z-L-Phg-OH (1.0 eq.) and Oxyma Pure® (1.0 eq.) in a 1:1 mixture of anhydrous DCM and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.0 eq.) to the cooled solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

To the activated Z-L-Phg-OH solution, add the freshly prepared H-Val-OMe solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 N HCl (3 times), saturated Na₂CO₃ (3 times), and brine (1 time).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure Z-L-Phg-Val-OMe.

-

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenolysis

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) protecting group from a peptide.

Materials:

-

Z-protected peptide (e.g., Z-L-Phg-Val-OMe)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter pad with methanol or ethanol.

-